molecular formula C15H19NO4 B168889 (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-96-5

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B168889
M. Wt: 277.31 g/mol
InChI Key: KMTRFKAFNRHBCH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” has been reported. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been described .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including derivatives of the specified compound, have been extensively studied for their therapeutic applications. The THIQ scaffold is recognized for its versatility in drug discovery, particularly in cancer and central nervous system (CNS) disorders. A review covering patents from 2010 to 2015 highlighted the significant success of THIQ derivatives in anticancer drug discovery, as well as their potential in treating infectious diseases and metabolic disorders. The US FDA approval of trabectedin for soft tissue sarcomas underscores the importance of this class in anticancer therapy (Singh & Shah, 2017).

Catalytic Non-Enzymatic Kinetic Resolution

The compound's structural motif is relevant in the field of asymmetric synthesis, particularly in the catalytic non-enzymatic kinetic resolution (KR) of racemic mixtures. This process is crucial for producing enantiopure compounds, a foundational aspect of medicinal chemistry. Advances in chiral catalysis have made it possible to achieve high enantioselectivity and yield, enhancing the efficiency of synthesizing biologically active molecules (Pellissier, 2011).

Bioactive Plant Compounds

Carboxylic acids, including those structurally related to the specified compound, exhibit a range of biological activities. A review of natural carboxylic acids and their derivatives highlighted their antioxidant, antimicrobial, and cytotoxic activities, underscoring the potential of these compounds in developing new pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants, which share functional groups with the compound , has provided insights into their environmental occurrence, human exposure, and toxicity. These studies are crucial for understanding the safety profiles of compounds derived from or related to tetrahydroisoquinolines and their use in food and pharmaceutical industries (Liu & Mabury, 2020).

Novel Carboxylic Acid Bioisosteres

The exploration of novel carboxylic acid bioisosteres, aiming to improve pharmacological profiles, highlights the ongoing innovation in drug design. Modifications of the carboxylic acid group can lead to compounds with enhanced metabolic stability, reduced toxicity, and better pharmacokinetics, demonstrating the critical role of functional group manipulation in medicinal chemistry (Horgan & O’Sullivan, 2021).

properties

IUPAC Name

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRFKAFNRHBCH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649643
Record name (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

151004-96-5
Record name (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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